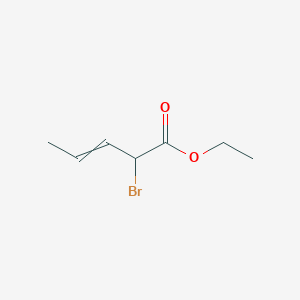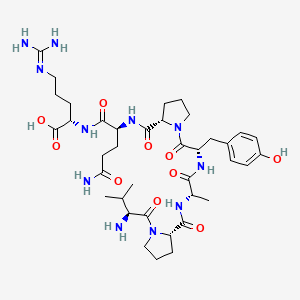
Ethyl 2-bromopent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromopent-3-enoate is an organic compound with the molecular formula C7H11BrO2. It is an ester derived from the reaction of ethyl alcohol and 2-bromopent-3-enoic acid. This compound is of interest due to its unique structure, which includes a bromine atom and a double bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopent-3-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl pent-3-enoate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Addition Reactions: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Substitution: Ethyl 2-hydroxypent-3-enoate, ethyl 2-cyanopent-3-enoate.
Addition: 2,3-dibromopentanoate, 2-bromo-3-chloropentanoate.
Elimination: Pent-2-en-1-yl ethanoate.
Applications De Recherche Scientifique
Ethyl 2-bromopent-3-enoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form diverse chemical structures.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of ethyl 2-bromopent-3-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in its structure make it a reactive intermediate. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromopent-3-enoate can be compared with other similar compounds such as:
Ethyl 2-chloropent-3-enoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-iodopent-3-enoate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Ethyl 2-fluoropent-3-enoate: Fluorine substitution results in significantly different electronic properties and reactivity.
Uniqueness: The presence of a bromine atom and a double bond in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
154870-13-0 |
|---|---|
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
ethyl 2-bromopent-3-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |
Clé InChI |
JAQMCFDDCKBWFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)


![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
